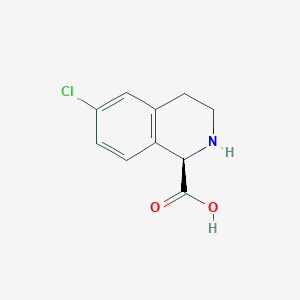

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

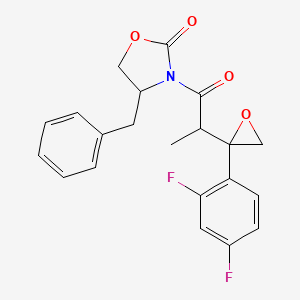

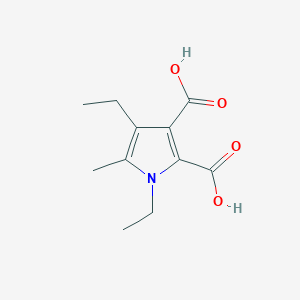

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound belonging to the class of benzazepines. Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a methyl group at the second position and a tetrahydro structure, indicating the saturation of the ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a precursor such as 2-methylphenethylamine, which undergoes cyclization in the presence of a suitable catalyst and under specific temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Preparation of Precursors: Synthesis of 2-methylphenethylamine or similar compounds.

Cyclization Reaction: Conducting the cyclization reaction in a reactor with controlled temperature and pressure.

Purification: Purification of the product using techniques such as distillation or crystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Reaktionstypen: (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung vollständig gesättigter Derivate führen.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Benzazepinring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) oder Nucleophile (z. B. Amine, Alkohole) können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte:

Oxidationsprodukte: Ketone oder Aldehyde.

Reduktionsprodukte: Vollständig gesättigte Benzazepinderivate.

Substitutionsprodukte: Benzazepinderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich Wechselwirkungen mit Enzymen und Rezeptoren.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, z. B. auf das Zentralnervensystem.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Rezeptoren oder Enzymen. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen physiologischen Wirkungen führt. Die genauen Wege und molekularen Wechselwirkungen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Ähnliche Verbindungen:

(2S)-2-Methyl-1,2,3,4-tetrahydroisochinolin: Eine weitere heterozyklische Verbindung mit ähnlicher Struktur, aber unterschiedlicher Ringschmelzung.

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepin: Ein Strukturisomer mit der Methylgruppe an einer anderen Position.

Einzigartigkeit: (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin ist aufgrund seiner spezifischen Ringstruktur und Substitutionmuster einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Seine einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was es in verschiedenen Forschungs- und industriellen Anwendungen wertvoll macht.

Wirkmechanismus

The mechanism of action of (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

(2S)-2-Methyl-1,2,3,4-tetrahydroisoquinoline: Another heterocyclic compound with a similar structure but different ring fusion.

(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: A structural isomer with the methyl group at a different position.

Uniqueness: (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel |

C11H15N |

|---|---|

Molekulargewicht |

161.24 g/mol |

IUPAC-Name |

(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |

InChI |

InChI=1S/C11H15N/c1-9-8-11-5-3-2-4-10(11)6-7-12-9/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1 |

InChI-Schlüssel |

HWRPWBDSSNCQDW-VIFPVBQESA-N |

Isomerische SMILES |

C[C@H]1CC2=CC=CC=C2CCN1 |

Kanonische SMILES |

CC1CC2=CC=CC=C2CCN1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)

![1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)

![6-Butyl-2-[2-hydroxy-3-(2-phenyl-2-propyl)-5-(2,4,4-trimethyl-2-pentyl)phenyl]-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione](/img/structure/B12287559.png)

![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)